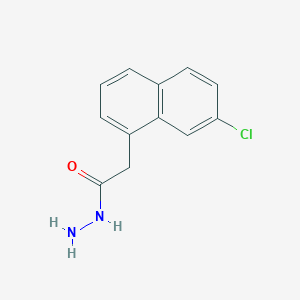
2-(7-Chloronaphthalen-1-yl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-Chloronaphthalen-1-yl)acetohydrazide is a chemical compound with the molecular formula C₁₂H₁₁ClN₂O and a molecular weight of 234.685 g/mol . This compound is characterized by the presence of a chlorinated naphthalene ring attached to an acetohydrazide group. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Chloronaphthalen-1-yl)acetohydrazide typically involves the reaction of 7-chloronaphthalene-1-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction proceeds as follows:
Starting Materials: 7-chloronaphthalene-1-carboxylic acid and hydrazine hydrate.
Reaction Conditions: The reaction mixture is heated under reflux in an appropriate solvent such as ethanol or methanol.
Product Isolation: The resulting product is then purified by recrystallization or other suitable purification techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(7-Chloronaphthalen-1-yl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chlorine atom in the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthalene derivatives with additional oxygen-containing functional groups.
Reduction: Hydrazine derivatives with reduced functional groups.
Substitution: Naphthalene derivatives with substituted functional groups replacing the chlorine atom.
科学研究应用
2-(7-Chloronaphthalen-1-yl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
作用机制
The mechanism of action of 2-(7-Chloronaphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological macromolecules, leading to changes in their structure and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)acetohydrazide: Similar in structure but with a methoxy group instead of a chlorine atom.
4-Amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione: Contains a triazole ring and methoxybenzyl group.
2-(1H-Indol-3-yl)acetohydrazide: Contains an indole ring instead of a naphthalene ring.
Uniqueness
2-(7-Chloronaphthalen-1-yl)acetohydrazide is unique due to the presence of the chlorinated naphthalene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific research and industrial applications where other similar compounds may not be as effective.
属性
CAS 编号 |
25095-37-8 |
|---|---|
分子式 |
C12H11ClN2O |
分子量 |
234.68 g/mol |
IUPAC 名称 |
2-(7-chloronaphthalen-1-yl)acetohydrazide |
InChI |
InChI=1S/C12H11ClN2O/c13-10-5-4-8-2-1-3-9(11(8)7-10)6-12(16)15-14/h1-5,7H,6,14H2,(H,15,16) |
InChI 键 |
ZNEGZYSCKGSOHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)CC(=O)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



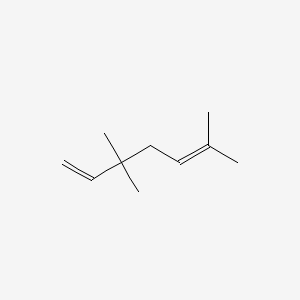



![2'-Phenylspiro[fluorene-9,1'-isoindol]-3'(2'h)-one](/img/structure/B14689495.png)
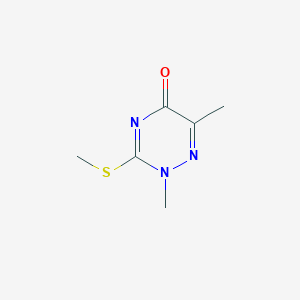

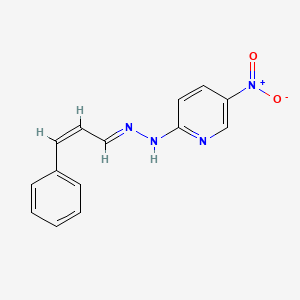
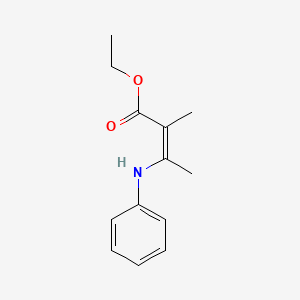
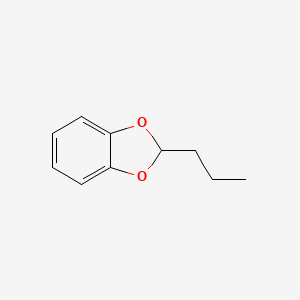
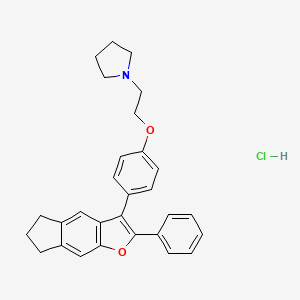
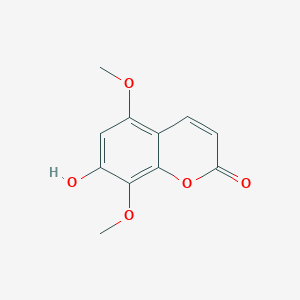
![4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14689550.png)
